molecular formula C22H15BrN2O3 B4770483 methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate CAS No. 327097-32-5

methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate

Cat. No.: B4770483
CAS No.: 327097-32-5
M. Wt: 435.3 g/mol
InChI Key: DPBVJLBFUZSFAR-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate, also known as MBQ-167, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK2, which is a key regulator of various cellular processes including cell growth, proliferation, and apoptosis.

Mechanism of Action

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is involved in the regulation of the cell cycle, DNA repair, and apoptosis, and its dysregulation has been implicated in various diseases including cancer. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth by suppressing the activity of CK2. In animal models of rheumatoid arthritis, this compound reduces inflammation by inhibiting the activity of NF-κB. Furthermore, recent studies have demonstrated that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, this compound has been shown to have therapeutic potential in various diseases including cancer, inflammation, and neurological disorders. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor and may have off-target effects on other kinases. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in different labs.

Future Directions

There are several future directions for the study of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate. One area of research is the development of more potent and selective inhibitors of CK2. Additionally, the therapeutic potential of this compound in various diseases including cancer, inflammation, and neurological disorders should be further explored. Furthermore, the off-target effects of this compound on other kinases should be investigated to better understand its mechanism of action. Finally, the development of new synthesis methods for this compound may help to overcome some of the limitations associated with its use in lab experiments.

Scientific Research Applications

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate has been extensively studied for its potential therapeutic applications in various diseases including cancer, inflammation, and neurological disorders. CK2 is overexpressed in many cancer types and plays a critical role in cancer cell survival and proliferation. Therefore, the inhibition of CK2 by this compound has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Furthermore, recent studies have demonstrated that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

methyl 4-[2-(4-bromophenyl)quinazolin-4-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c1-27-22(26)15-8-12-17(13-9-15)28-21-18-4-2-3-5-19(18)24-20(25-21)14-6-10-16(23)11-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVJLBFUZSFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199101
Record name Methyl 4-[[2-(4-bromophenyl)-4-quinazolinyl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327097-32-5
Record name Methyl 4-[[2-(4-bromophenyl)-4-quinazolinyl]oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327097-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[2-(4-bromophenyl)-4-quinazolinyl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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